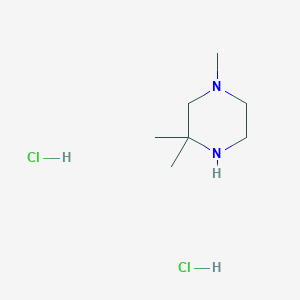

2-(Aminomethyl)-4-methylpentan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

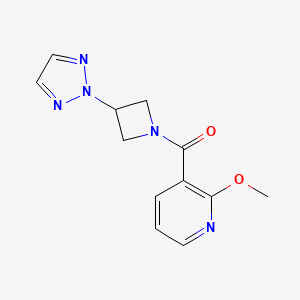

Aminomethyl groups in organic chemistry are monovalent functional groups with the formula −CH2−NH2 . They can be described as a methyl group substituted by an amino group .

Molecular Structure Analysis

The molecular structure of a compound with an aminomethyl group would include a carbon atom (from the methyl group) bonded to two hydrogen atoms and one nitrogen atom (from the amino group). The nitrogen atom would also be bonded to two additional hydrogen atoms .Scientific Research Applications

Selective Extraction and Analysis

- Iron(III) Extraction : 4-Methylpentan-2-ol, a related compound, is used for the quantitative extraction of iron(III) from hydrochloric acid solutions. This process is followed by titrimetric determination of iron(III) (Gawali & Shinde, 1974).

Synthesis and Properties

- Aminomethyloxy Derivatives Synthesis : Synthesis of new 2-aminomethyloxy derivatives of 1-(propylsulfanyl)pentane has been achieved, starting from 1-(propylsulfanyl)pentan-2-ol. These compounds have applications as antimicrobial additives in lubricating oils and antiseptics (Dzhafarov et al., 2010).

- Precursor for trans-4-Methylproline : The compound has been used in the synthesis of (4R)-4[(tert-Butoxycarbonyl)amino]-2-methyl-2-penten-5-olide, a precursor for trans-4-methylproline, indicating its utility in complex organic syntheses (Nevalainen & Koskinen, 2001).

Catalysis and Chemical Reactions

- Dehydration of 4-methylpentan-2-ol : Studies on the selective dehydration of 4-methylpentan-2-ol to 4-methylpent-1-ene over SiO2 supported nano-oxides demonstrate the compound's role in catalysis (Reddy et al., 2007).

Pheromone Synthesis

- Ant Pheromone Component : It's used in the synthesis of 3-Ethyl-4-methylpentan-1-ol, a component of Formica polyctena ant pheromone. This highlights its role in bioactive compound synthesis (Sultanov et al., 2019).

Biofuel Production

- Microbial Synthesis of Pentanol Isomers : In the context of biofuel, studies on engineered microorganisms for the synthesis of pentanol isomers such as 2-methyl-1-butanol and 3-methyl-1-butanol, which are important in this field, are relevant (Cann & Liao, 2009).

Food Flavoring

- Aroma Compound in Onions : 3-Mercapto-2-methylpentan-1-ol, a related compound, is a powerful aroma compound in onions, demonstrating the relevance of similar compounds in food flavoring (Widder et al., 2000).

Pharmaceutical Research

- CX3CR1 Antagonist for Multiple Sclerosis : Isotopologues of a CX3CR1 antagonist, involving similar compounds, have been developed for treating multiple sclerosis, indicating its importance in medical research (Malmquist & Ström, 2012).

Mechanism of Action

Safety and Hazards

Biochemical Analysis

Biochemical Properties

2-(Aminomethyl)-4-methylpentan-1-ol is involved in several biochemical reactions. It is a precursor to oxazolines via its reaction with acyl chlorides . Via sulfation of the alcohol, the compound is also a precursor to 2,2-dimethylaziridine .

Cellular Effects

It is known that this compound can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has stability and degradation properties that can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in several metabolic pathways . This includes any enzymes or cofactors that it interacts with. This could also include any effects on metabolic flux or metabolite levels.

Properties

IUPAC Name |

2-(aminomethyl)-4-methylpentan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-6(2)3-7(4-8)5-9/h6-7,9H,3-5,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGASEAIRBNJHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CN)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250484-37-7 |

Source

|

| Record name | 2-(aminomethyl)-4-methylpentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-difluoro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2367617.png)

![2-(4-{[(3-chloro-4-fluorophenyl)(cyano)amino]methyl}-1,3-thiazol-2-yl)-N-methylacetamide](/img/structure/B2367620.png)

![6-Chloro-1-[(2-chlorophenyl)methoxy]-2-phenylbenzimidazole](/img/structure/B2367622.png)

![N-(furan-2-ylmethyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2367624.png)

![4-tert-butyl-N-{2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]ethyl}benzamide](/img/structure/B2367625.png)

![Ethyl 4-[(2-methylbenzyl)amino]-2-quinazolinecarboxylate](/img/structure/B2367629.png)

![Methyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate](/img/structure/B2367633.png)